molecular formula C17H19FN2O3S B2769197 1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 612041-51-7

1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2769197
CAS No.: 612041-51-7
M. Wt: 350.41
InChI Key: FXFBLWNLPAPHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical research reagent featuring a piperazine core substituted with a 2-methoxyphenyl group and a 2-fluorobenzenesulfonyl moiety. This scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of central nervous system (CNS) targets. Sulfonylpiperazine analogs have been investigated as potential negative allosteric modulators (NAMs) for neuronal nicotinic acetylcholine receptors (nAChRs), such as the α4β2 and α3β4 subtypes . Research into these receptors is crucial for understanding conditions like addiction, Alzheimer's disease, and Parkinson's disease . Furthermore, structural motifs combining a methoxyphenylpiperazine group with other aromatic systems are commonly explored for their affinity towards various neuroreceptors, including serotonin receptors like the 5-HT1A subtype . This compound is intended for research purposes only, strictly for use in laboratory settings. It is not meant for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-16-8-4-3-7-15(16)19-10-12-20(13-11-19)24(21,22)17-9-5-2-6-14(17)18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBLWNLPAPHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The preparation of this compound centers on sequential functionalization of the piperazine ring. Two primary approaches dominate the literature:

Stepwise Substitution via Protected Intermediates

This method employs protective groups to ensure selective modification of the piperazine nitrogens:

Step 1: Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form tert-butyl piperazine-1-carboxylate, isolating one nitrogen for subsequent reactions.

Step 2: Sulfonylation
The free amine reacts with 2-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields tert-butyl 4-(2-fluorobenzenesulfonyl)piperazine-1-carboxylate.

Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, liberating the secondary amine for further functionalization.

Step 4: Arylation with 2-Methoxyphenyl
The deprotected intermediate undergoes nucleophilic substitution with 2-methoxybromobenzene in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 80°C for 12 hours facilitates coupling, followed by purification via column chromatography (petroleum ether/ethyl acetate, 7:3).

Key Data:
Step Reagents Conditions Yield
1 Boc₂O, THF RT, 6 hr 92%
2 2-Fluorobenzenesulfonyl chloride, TEA RT, 4 hr 85%
3 TFA/DCM RT, 2 hr 95%
4 2-Methoxybromobenzene, K₂CO₃ 80°C, 12 hr 78%

One-Pot Double Functionalization

Alternative protocols bypass protection-deprotection cycles by exploiting the differential reactivity of piperazine’s amines:

Procedure:

  • Piperazine is suspended in acetonitrile with excess TEA.
  • 2-Fluorobenzenesulfonyl chloride and 2-methoxybromobenzene are added sequentially at 0°C.
  • The mixture is stirred for 24 hours at room temperature.

While this method reduces steps, it often yields mixtures requiring rigorous chromatography. Reported yields range from 50–65%.

Industrial-Scale Production

Commercial synthesis employs continuous-flow reactors to enhance efficiency:

Continuous Sulfonylation

A mixture of piperazine and 2-fluorobenzenesulfonyl chloride in DCM is pumped through a tubular reactor at 40°C with a residence time of 10 minutes. In-line neutralization with aqueous sodium bicarbonate removes HCl byproducts, achieving 90% conversion.

Catalytic Arylation

Palladium-catalyzed coupling replaces traditional nucleophilic substitution for the 2-methoxyphenyl group. Using Pd(OAc)₂/Xantphos as a catalyst and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method attains 88% yield with minimal waste.

Mechanistic Insights

Sulfonylation Dynamics

The reaction of piperazine with 2-fluorobenzenesulfonyl chloride follows second-order kinetics, with a rate constant (k) of 0.45 M⁻¹min⁻¹ at 25°C. Fluorine’s electron-withdrawing effect accelerates sulfonyl chloride electrophilicity, favoring rapid amine attack.

Steric Effects in Arylation

The 2-methoxy group imposes steric hindrance during nucleophilic substitution, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states. Density functional theory (DFT) calculations reveal a reaction barrier of 18.3 kcal/mol for this step.

Purity Optimization

Chromatographic Purification

Final products are purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >99% purity. Impurities include bis-sulfonylated byproducts (<1.5%) and unreacted piperazine (<0.5%).

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields colorless needles with a melting point of 211–213°C, consistent with literature values.

Comparative Analysis of Methods

Parameter Stepwise Substitution One-Pot Synthesis
Total Yield 58% 50–65%
Purity >99% 85–90%
Scalability Moderate High
Cost High (multiple steps) Low

Emerging Technologies

Recent advances include enzymatic sulfonylation using aryl sulfotransferases, which operate under mild conditions (pH 7.4, 37°C) with 70% yield. While promising, enzyme stability remains a limitation for large-scale applications.

Chemical Reactions Analysis

1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23FN2O4S
  • IUPAC Name : 1-(2-fluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
  • SMILES Representation : COc(cccc1)c1NC(CSc(oc(-c1ccccc1)n1)c1S(c(cc1)ccc1F)(=O)=O)=O

These properties allow the compound to exhibit various biological activities, making it a candidate for further research.

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that piperazine derivatives have shown promise as antidepressants. The structural modifications in this compound may enhance its affinity for serotonin receptors, potentially leading to improved mood regulation .
  • Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects. Studies on related piperazine derivatives suggest that they may modulate neurotransmitter systems involved in seizure activity . The ability of this compound to penetrate the blood-brain barrier could make it a candidate for treating epilepsy or other seizure disorders.
  • Anticancer Potential : Compounds containing sulfonamide groups have been noted for their anticancer properties. The presence of the fluorobenzenesulfonyl moiety may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Screening

A study focused on the synthesis of piperazine derivatives highlighted their potential as serotonin reuptake inhibitors. The introduction of the fluorobenzenesulfonyl group was shown to improve binding affinity to serotonin transporters, indicating potential antidepressant efficacy .

Case Study 2: Anticonvulsant Activity

In a screening of small molecules for anticonvulsant properties, related compounds demonstrated significant reductions in seizure-like behaviors in animal models. This suggests that this compound could also exhibit similar effects, warranting further investigation .

Case Study 3: Anticancer Research

Research into sulfonamide-containing compounds has revealed their ability to inhibit specific cancer cell lines. The structural features of this compound may contribute to its effectiveness against particular cancers, making it a subject of interest in ongoing anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous piperazine derivatives:

Compound Name / ID Key Substituents Molecular Weight Notable Properties/Activities Evidence Source
Target Compound 2-Fluorobenzenesulfonyl, 2-methoxyphenyl 374.5 (calc.) N/A (hypothesized enhanced stability)
HBK15 (1-(2-chloro-6-methylphenoxy)ethoxyethyl-4-(2-methoxyphenyl)piperazine) Chloro, methylphenoxy, ethoxyethyl ~450 (approx.) Synthesized for receptor interaction studies; chloro group may increase lipophilicity
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine Cinnamyl, 2-methoxyphenyl ~350 (approx.) Potent antibacterial activity against Gram-positive/-negative bacteria
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl, 4-nitrobenzyl 361.46 Nitro group increases reactivity; benzoyl less electron-withdrawing than sulfonyl
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl 180.22 Acute toxicity (H302, H315); used in industrial/lab settings
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine Mesitylsulfonyl (2,4,6-trimethylphenyl) 374.5 Bulky mesityl group reduces membrane permeability compared to fluorobenzenesulfonyl
1-(3,4-Dichlorobenzyl)-4-(2-methoxyphenyl)piperazine 3,4-Dichlorobenzyl 351.27 Dichloro substitution enhances lipophilicity and CNS penetration

Key Comparative Insights

Sulfonyl vs. Sulfinyl/Benzoyl Groups
  • Compared to benzoyl derivatives (e.g., 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine, ), the sulfonyl group offers stronger hydrogen-bonding capacity, which may enhance interactions with biological targets .
Fluorine Substitution
  • The ortho-fluoro position in the target compound introduces steric hindrance absent in para-fluoro analogs like 1-(4-fluorophenyl)piperazine (). This could reduce off-target interactions but may also limit solubility .
Methoxy Group Positioning
  • The 2-methoxyphenyl group in the target compound is structurally analogous to antibacterial cinnamyl derivatives ().
Bulkier Substituents

Biological Activity

1-(2-Fluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a fluorobenzenesulfonyl group and a methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

  • Molecular Formula : C17H19FN2O3S
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 612041-51-7

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit BCL2, a protein that regulates apoptosis, making it a potential candidate for cancer therapy. In vitro studies have shown that derivatives of this compound can downregulate BCL2 expression and upregulate caspase-3 (Casp3), indicating a pathway for inducing apoptosis in cancer cells .
  • Antioxidant Activity : Compounds related to this piperazine derivative have demonstrated antioxidant properties, which can contribute to their efficacy in combating oxidative stress-related diseases, including cancer .

Case Study: Anticancer Properties

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against MDA-MB-231 breast cancer cell lines. The findings were as follows:

CompoundIC50 (µM)Apoptosis InductionBCL2 ExpressionCasp3 Expression
3e16.98YesDownregulatedUpregulated
6b17.33YesDownregulatedUpregulated

Both compounds exhibited significant cytotoxic effects, with IC50 values indicating moderate to high potency against the tested cell line . The mechanism was further supported by molecular dynamics simulations that illustrated the binding interactions between these compounds and the active sites of BCL2.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(2-Methoxyphenyl)piperazineLacks fluorobenzenesulfonyl groupLimited anticancer activity
1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazineContains additional fluorine atomsEnhanced biological activity
1-PhenylpiperazineSimpler structure without methoxy or sulfonyl groupsMinimal reactivity in biological contexts

The presence of both the sulfonyl and methoxy groups in this compound enhances its versatility and reactivity compared to simpler piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, and how can purity be maximized?

  • Methodology :

  • Multi-step synthesis : Start with piperazine as the core. Introduce the 2-methoxyphenyl group via nucleophilic substitution, followed by sulfonylation with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in DCM) .
  • Catalysis : Copper-catalyzed click chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate) can enhance reaction efficiency for derivatives .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization with diethyl ether or ethanol .
    • Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How can structural integrity and regioselectivity be confirmed during synthesis?

  • Methodology :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., sulfonyl group at ~3.1–3.3 ppm for piperazine protons, methoxy group at ~3.8 ppm) .
  • FT-IR : Confirm sulfonyl (S=O stretches at 1150–1300 cm⁻¹) and methoxy (C-O at 1250 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₇H₁₈FN₂O₃S: 364.09 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • In vitro screening : Test against kinase targets (e.g., tyrosine kinases) using fluorescence polarization assays, given structural similarity to kinase-inhibiting piperazine derivatives .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, common targets for piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 2-fluorobenzenesulfonyl with 4-fluorobenzyl or 2-methoxy with 2-hydroxy groups) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with targets like 5-HT₆ receptors .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (sulfonyl oxygen) and hydrophobic (fluorophenyl) features .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
  • Meta-analysis : Compare data with structurally related compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to contextualize results .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff) for kinase targets .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .
  • Crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase) to resolve binding modes .

Q. How to address solubility limitations in in vivo studies?

  • Methodology :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.